Harmine-d3

Description

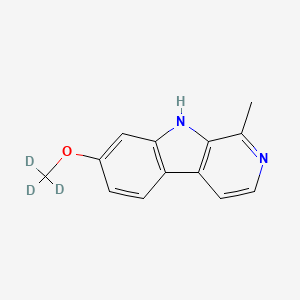

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-7-(trideuteriomethoxy)-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNJHAXVSOCGBA-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675917 | |

| Record name | 1-Methyl-7-[(~2~H_3_)methyloxy]-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216704-96-9 | |

| Record name | 1-Methyl-7-[(~2~H_3_)methyloxy]-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Isotopic Purity of Harmine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Harmine-d3 in High-Sensitivity Bioanalysis

Harmine, a fluorescent β-carboline alkaloid, is a potent inhibitor of monoamine oxidase A (MAO-A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), making it a compound of significant interest in neuroscience and diabetes research.[1] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving accuracy and precision.[2][3][4] this compound, where three hydrogen atoms have been replaced by deuterium, is the preferred internal standard for the quantification of harmine.[5]

Its utility stems from the fact that it is chemically identical to the analyte (harmine) and thus exhibits the same behavior during sample extraction, chromatography, and ionization.[3][6] However, its mass is shifted by three daltons, allowing a mass spectrometer to distinguish it from the unlabeled analyte.[7] The entire premise of this analytical strategy hinges on one critical parameter: the isotopic purity of the this compound standard. This guide provides an in-depth exploration of what isotopic purity is, why it is paramount, and how it is rigorously determined.

The Imperative of Isotopic Purity in Quantitative Science

Isotopic purity, sometimes referred to as isotopic enrichment, is the percentage of a compound that is fully labeled with the desired stable isotope compared to its unlabeled and partially labeled counterparts.[8][9][10] For this compound, this means quantifying the percentage of molecules that are truly "d3" versus those that may be d0 (unlabeled harmine), d1, or d2.

The quality of a SIL internal standard directly impacts the reliability of the entire bioanalytical method.[11][12] An internal standard with low isotopic purity introduces significant risks:

-

Cross-Contribution and Inaccurate Quantification: The most significant issue is the presence of unlabeled harmine (d0) in the this compound standard.[12] This impurity will generate a signal at the mass transition of the analyte itself, leading to an artificially inflated response. This is especially problematic when measuring low concentrations of the analyte, potentially causing a failure to meet the lower limit of quantification (LLOQ) and yielding erroneously high results for unknown samples.[12]

-

Compromised Assay Sensitivity: The presence of d0 impurity in the internal standard can contribute to the background noise at the analyte's mass-to-charge ratio (m/z), effectively raising the baseline and making it difficult to detect very low levels of the actual analyte.[12]

-

Invalid Method Validation: During method development and validation, the presence of impurities can lead to failed batches, inaccurate calibration curves, and questionable quality control (QC) sample results, delaying project timelines and casting doubt on the entire dataset.[11]

Therefore, the isotopic purity of this compound is not a trivial specification; it is the bedrock upon which the accuracy and integrity of the quantitative data are built.

Locating and Interpreting Isotopic Purity Data

The isotopic purity of this compound is not a fixed universal value. It is specific to the synthesis batch and is reported by the manufacturer on the Certificate of Analysis (CoA) . When procuring a deuterated standard, the CoA is the most critical document to review.

A typical CoA will present isotopic purity in a table, detailing the relative distribution of all isotopologues. While a specific CoA for a current batch of this compound requires the lot number from a supplier, a representative profile for a high-purity deuterated standard would appear as follows:

| Isotopologue | Description | Typical Abundance (%) | Implication for Quality |

| d0 | Unlabeled Harmine | < 0.1% | Critical. Must be minimal to prevent interference with the analyte. |

| d1 | Harmine with one deuterium | < 0.5% | Less critical than d0, but still a contributor to impurity. |

| d2 | Harmine with two deuteriums | < 1.5% | Minor impurity. |

| d3 | Target Compound | > 98% | Primary indicator of standard quality and enrichment. |

Interpretation: For use as an internal standard in a validated bioanalytical method, the isotopic purity of the target isotopologue (d3) should ideally be greater than 98% . The abundance of the d0 species is the most crucial parameter to scrutinize; a value significantly above 0.1% may render the standard unsuitable for sensitive assays.[13]

Analytical Verification of Isotopic Purity: A Two-Pillar Approach

Manufacturers employ a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to certify the isotopic purity and structural integrity of deuterated compounds.[14] These techniques provide complementary information, ensuring a comprehensive characterization of the standard.[13]

Pillar 1: High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining the relative abundance of each isotopologue.[8][15] Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers have sufficient resolving power to separate the mass peaks of the d0, d1, d2, and d3 species.[16]

-

Sample Preparation: A dilute solution of this compound (e.g., 100-500 ng/mL) is prepared in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: A calibrated high-resolution mass spectrometer is used, often coupled with liquid chromatography (LC) or direct infusion.[9]

-

Acquisition: The instrument is set to acquire data in full-scan mode in the positive ion electrospray ionization (ESI+) mode, focusing on the m/z range encompassing the unlabeled and labeled harmine.

-

Harmine (d0) [M+H]⁺: ~m/z 213.10

-

This compound (d3) [M+H]⁺: ~m/z 216.12

-

-

Data Analysis: The resulting mass spectrum is analyzed by extracting the ion chromatograms for each isotopologue. The peak area (or intensity) of each species is integrated, and the relative percentage is calculated.[16] It is crucial to correct for the natural abundance of ¹³C isotopes, which also contribute to M+1 and M+2 peaks, to avoid overestimating the d1 and d2 impurities.[16]

Caption: Workflow for Isotopic Purity Verification by HRMS.

Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS quantifies the isotopic distribution, NMR spectroscopy is used to confirm the location of the deuterium labels and the overall structural integrity of the molecule.[14][17] For this compound, the deuterium atoms are typically placed on the N-methyl group.

-

¹H NMR (Proton NMR): In a ¹H NMR spectrum of a highly deuterated compound, the signal corresponding to the labeled position should be significantly diminished or absent.[10][18] By integrating the residual proton signal at the methyl position against a non-deuterated portion of the molecule (e.g., aromatic protons) or a known internal standard, one can get an estimate of isotopic enrichment.[10]

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single peak in the ²H NMR spectrum corresponding to the chemical shift of the methyl group provides direct evidence of successful and specific labeling at that position.[19]

-

¹³C NMR: The carbon atom attached to deuterium atoms will show a characteristic splitting pattern (a triplet for -CDH₂, a quintet for -CD₂H, and a septet for -CD₃) and an upfield shift due to the isotopic effect, confirming the location of the labels.[20]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. scilit.com [scilit.com]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. benchchem.com [benchchem.com]

- 11. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. studymind.co.uk [studymind.co.uk]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Chemical Properties and Stability of Harmine-d3

Introduction: The Significance of Deuteration in Harmine Research

Harmine, a β-carboline alkaloid naturally found in plants like Peganum harmala and Banisteriopsis caapi, is a potent reversible inhibitor of monoamine oxidase A (MAO-A) and a selective inhibitor of DYRK1A kinase.[1] Its diverse pharmacological activities have made it a subject of intense research in neuroscience and for potential therapeutic applications. The introduction of deuterium, a stable isotope of hydrogen, to create this compound represents a strategic approach in drug development known as "deuterium switching" or "precision deuteration."

The core principle behind this strategy is the kinetic isotope effect (KIE).[2] A carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond.[2] When hydrogen atoms at a site of metabolic activity (a "soft spot") are replaced with deuterium, the rate of metabolism at that position can be significantly reduced.[2] This can lead to improved pharmacokinetic profiles, such as increased metabolic stability, longer half-life, and potentially reduced formation of reactive metabolites, without altering the molecule's fundamental interaction with its biological target.[2][3] This guide provides a comprehensive overview of the essential chemical properties of this compound and a detailed examination of its stability, offering a foundational resource for researchers and developers.

Part 1: Core Chemical and Physical Properties

Understanding the fundamental physicochemical properties of this compound is critical for its correct handling, formulation, and analysis. While many properties are similar to its non-deuterated parent compound, Harmine, key differences arise from the isotopic substitution. The properties listed below are for Harmine and the calculated values for this compound, assuming deuteration of the methoxy group (O-CD3), a common and synthetically accessible position for labeling.

Below is the chemical structure of this compound, indicating the position of the three deuterium atoms on the methoxy group.

Caption: Chemical structure of this compound (7-(methoxy-d3)-1-methyl-9H-pyrido[3,4-b]indole).

Data Presentation: Physicochemical Properties

| Property | Harmine (Parent Compound) | This compound (Calculated/Typical) | Authoritative Source |

| IUPAC Name | 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole | 7-(methoxy-d3)-1-methyl-9H-pyrido[3,4-b]indole | [4] |

| Synonyms | Banisterine, Telepathine, Yageine | N/A | [1][4][5] |

| CAS Number | 442-51-3 | Varies by supplier | [4][5] |

| Molecular Formula | C₁₃H₁₂N₂O | C₁₃H₉D₃N₂O | [4][5][6] |

| Molecular Weight | 212.25 g/mol | ~215.27 g/mol | [1][4][5] |

| Appearance | Orange or crystalline solid | Typically a white to off-white solid | [5][7] |

| Melting Point | 257-260°C (dec.) | Expected to be similar to Harmine | [5] |

| Solubility | Soluble in DMSO (~2 mg/mL), Ethanol (~1.5 mg/mL), DMF (~1.5 mg/mL). Slightly soluble in water and PBS (pH 7.2, ~0.25 mg/mL). | Expected to be highly similar to Harmine | [6][7] |

| UV Maximum (λmax) | 242, 302 nm (in Methanol) | Expected to be identical to Harmine | [6][7][8] |

| Fluorescence | Exhibits blue fluorescence in aqueous solutions | Expected to be identical to Harmine | [8][9] |

Part 2: Stability Profile and Storage Recommendations

The stability of a deuterated active pharmaceutical ingredient (API) is a cornerstone of its viability for research and clinical development. Deuteration can sometimes alter degradation pathways, making a thorough stability assessment essential.[3]

Factors Influencing this compound Stability

-

Temperature: Like its parent compound, this compound should be stored at low temperatures to minimize degradation. Long-term storage is consistently recommended at -20°C.[5][6][7] Short-term storage at room temperature may be acceptable, but prolonged exposure should be avoided.[5]

-

pH: Harmine contains basic nitrogen atoms, making its stability susceptible to pH. Studies on other compounds show that acidic or alkaline conditions can promote hydrolysis or other degradation reactions.[10][11] For this compound, it is crucial to maintain a neutral pH in aqueous solutions whenever possible. Aqueous solutions should be prepared fresh and not stored for more than a day.[7]

-

Light (Photostability): Compounds with conjugated aromatic systems, like the β-carboline core of Harmine, are often sensitive to light. Exposure to UV or even ambient light can induce photochemical degradation. Therefore, this compound should be handled in light-protected conditions (e.g., amber vials) and stored in the dark.

-

Oxidation: The indole ring system in Harmine can be susceptible to oxidation. Exposure to atmospheric oxygen or oxidizing agents (e.g., peroxides) could lead to degradation products.[10] Solutions should be prepared with solvents purged with an inert gas like nitrogen or argon.[7]

-

H-D Exchange: A critical consideration for deuterated compounds is the stability of the deuterium labels themselves. Hydrogen-Deuterium (H-D) exchange can occur, particularly at positions attached to heteroatoms or at acidic/basic sites, potentially diminishing the isotopic purity of the compound.[10][12] The methoxy group (O-CD3) is generally stable against back-exchange under physiological conditions. However, assessing this stability using techniques like NMR spectroscopy is a vital quality control step.[3][10]

Recommended Storage Conditions

Based on available data for the parent compound and general principles for deuterated molecules, the following storage protocols are recommended:

-

Solid Form: Store this compound as a solid in a tightly sealed, light-protected container at -20°C for long-term stability.[5][6][7]

-

Solutions: Prepare stock solutions in anhydrous organic solvents like DMSO or ethanol. Store these solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage and should be prepared immediately before use.[7]

Part 3: Experimental Protocol for Stability Assessment

To ensure the integrity of this compound for experimental use, a comprehensive stability study is required. This protocol outlines a forced degradation study, designed to identify potential degradation products and establish a stability-indicating analytical method. The causality behind these stress conditions is to accelerate degradation, revealing pathways that might occur over long-term storage and providing confidence in the analytical method's ability to detect impurities.

Workflow for Forced Degradation Study

Caption: Experimental workflow for a forced degradation study of this compound.

Step-by-Step Methodology

This protocol is based on standard guidelines for stability testing of deuterated compounds.[3][10]

1. Materials and Reagents:

-

This compound (solid)

-

HPLC-grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Deuterated solvents for NMR (e.g., DMSO-d₆)

-

Calibrated HPLC-MS/MS system

-

NMR Spectrometer

-

Photostability chamber (ICH Q1B compliant)

-

Temperature-controlled ovens and water baths

2. Preparation of Solutions:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile:water (50:50). The choice of an organic/aqueous mixture allows for compatibility with both the API and the stress reagents.

-

Prepare separate solutions for each stress condition by diluting the stock solution with the respective stressor (acid, base, or oxidant) to a final concentration of ~100 µg/mL.

3. Application of Stress Conditions: [10]

-

Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Expose both the solid powder and the stock solution to 80°C in a calibrated oven.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

4. Sample Analysis:

-

At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC-MS/MS method.[10] The method must be capable of separating this compound from all process impurities and degradation products. High-performance liquid chromatography (HPLC) is a standard technique for this purpose.[13][14][15]

-

LC-MS/MS Analysis: Quantify the remaining percentage of this compound. Use the mass spectrometer to obtain mass-to-charge (m/z) ratios for any new peaks that appear, which helps in the tentative identification of degradation products.

-

NMR Analysis: Analyze a sample of the initial stock and a stressed sample (e.g., thermal) using ¹H NMR and ²H NMR. This analysis is crucial to confirm that the deuterium labels have not undergone H-D exchange during the study.[3][10]

5. Data Interpretation and Validation:

-

A successful stability-indicating method is one where the parent API peak shows decreasing concentration over time while peaks for degradation products appear and grow, without co-elution.

-

The goal is to achieve 5-20% degradation of the active substance. If degradation is too rapid or slow, the stress condition (temperature, concentration of reagent) should be adjusted.

-

The results will establish the degradation profile of this compound and validate an analytical method for its routine quality control and stability monitoring.

Conclusion

This compound offers a valuable tool for pharmaceutical research, leveraging the kinetic isotope effect to potentially enhance the metabolic stability of the parent molecule. A thorough understanding of its chemical properties, combined with rigorous stability testing and appropriate storage, is paramount for ensuring data integrity and reproducibility in preclinical and clinical studies. The protocols and data presented in this guide provide the necessary framework for researchers and drug development professionals to confidently handle, formulate, and analyze this compound, thereby facilitating its journey through the development pipeline.

References

-

Harmine - Wikipedia. [Link]

-

HPLC method for the analysis of harmol, harmalol, harmine and harmaline in the seeds of Peganum harmala L - PubMed. [Link]

-

Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry. [Link]

-

High-performance thin-layer chromatography densitometric method for the quantification of harmine, harmaline, vasicine, and vasicinone in Peganum harmala - PubMed. [Link]

-

Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds | Analytical Chemistry - ACS Publications. [Link]

-

Harmine | C13H12N2O | CID 5280953 - PubChem - NIH. [Link]

-

A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers - PMC. [Link]

-

Innovative spectrofluorometric method for determination of harmaline and harmine in different matrices - PMC - NIH. [Link]

-

Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed. [Link]

-

Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples - PubMed. [Link]

-

Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. [Link]

-

HARMINE | 442-51-3 - INDOFINE Chemical Company, Inc. [Link]

-

Harmine. [Link]

-

Harmaline - Wikipedia. [Link]

-

Natural alkaloid harmine promotes degradation of alpha-synuclein via PKA-mediated ubiquitin-proteasome system activation - PubMed. [Link]

-

Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography | Request PDF - ResearchGate. [Link]

-

Determination of Harmine and Harmaline in Peganum harmala Seeds by High-Performance Liquid Chromatography - Science Alert. [Link]

-

Harmine - bionity.com. [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - NIH. [Link]

-

Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy | Request PDF - ResearchGate. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges - PMC. [Link]

-

Vasorelaxant effects of harmine and harmaline extracted from Peganum harmala L. seeds in isolated rat aorta - PubMed. [Link]

-

Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - NIH. [Link]

-

Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC - PubMed Central. [Link]

Sources

- 1. Harmine - Wikipedia [en.wikipedia.org]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Harmine | C13H12N2O | CID 5280953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Harmine [drugfuture.com]

- 9. Harmaline - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. HPLC method for the analysis of harmol, harmalol, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-performance thin-layer chromatography densitometric method for the quantification of harmine, harmaline, vasicine, and vasicinone in Peganum harmala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scialert.net [scialert.net]

A Technical Guide to the Enhanced Biological Activity of Deuterated Harmine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Harmine, a naturally occurring β-carboline alkaloid, is a potent reversible inhibitor of monoamine oxidase A (MAO-A) with a wide spectrum of pharmacological activities.[1][2][3][4] However, its therapeutic potential is often limited by rapid metabolism, primarily via O-demethylation mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[5][6][7] This technical guide explores the strategic application of deuterium substitution—a process known as deuteration—to enhance the metabolic stability and pharmacokinetic profile of harmine. By replacing a key hydrogen atom with its heavier, stable isotope, deuterium, at the site of metabolic attack, the rate of enzymatic breakdown is significantly reduced. This "metabolic shield" leads to increased systemic exposure, a longer half-life, and potentially a more favorable safety and efficacy profile. We will delve into the underlying principles of the deuterium kinetic isotope effect (KIE), comparative pharmacology, detailed experimental protocols for evaluation, and the promising therapeutic implications of deuterated harmine.

Introduction: The Rationale for Deuterating Harmine

Harmine is a well-characterized, reversible inhibitor of MAO-A, an enzyme that degrades key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[8][9][10] Its inhibition of MAO-A makes it a molecule of interest for treating depression, anxiety, and other neurological disorders.[11][12] Despite its potent biological activity, the clinical utility of harmine is hampered by its pharmacokinetic properties, specifically its short plasma half-life of approximately 1 to 3 hours and low oral bioavailability in humans.[1][13]

The primary route of metabolic inactivation for harmine is O-demethylation of the methoxy group at the 7-position, converting it to the less active metabolite, harmol.[5] This reaction is predominantly catalyzed by the highly polymorphic enzyme CYP2D6.[5][6][7] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genetic makeup, leading to significant inter-individual variability in drug exposure and response.[6][7]

This metabolic liability presents a clear opportunity for optimization through deuteration. The substitution of hydrogen with deuterium at a site of metabolism can slow down the rate of bond cleavage by metabolic enzymes, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[14][15][16][] Because the carbon-deuterium (C-D) bond has a lower vibrational frequency and higher bond energy than a carbon-hydrogen (C-H) bond, more energy is required to break it, resulting in a slower reaction rate. By replacing the hydrogens on the 7-methoxy group of harmine with deuterium (creating D3-harmine), we can strategically impede CYP2D6-mediated metabolism.[18] This approach aims to:

-

Increase Metabolic Stability: Reduce the rate of conversion to harmol.[18]

-

Prolong Plasma Half-Life: Increase the duration of action.[16][19]

-

Enhance Bioavailability: Increase overall drug exposure (AUC).

-

Reduce Inter-individual Variability: Minimize pharmacokinetic differences due to CYP2D6 polymorphism.

This guide provides the scientific framework and practical methodologies for evaluating the biological advantages of deuterated harmine.

Mechanism of Action: The Deuterium Metabolic Shield

The core principle behind deuterating harmine is to fortify its metabolically vulnerable site without altering its fundamental pharmacodynamic activity. Harmine's therapeutic effects stem from its ability to reversibly bind to and inhibit MAO-A, thereby increasing the synaptic concentration of monoamine neurotransmitters.[8][9][10]

2.1. MAO-A Inhibition Pathway

MAO-A enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of neurotransmitters.[9][11] By inhibiting MAO-A, harmine prevents the breakdown of serotonin, norepinephrine, and dopamine, leading to their accumulation in the synaptic cleft and enhanced neurotransmission.[8][10] This mechanism is central to its antidepressant and anxiolytic effects.[11]

Caption: Mechanism of MAO-A inhibition by deuterated harmine.

2.2. Metabolic Stabilization via Deuteration

The metabolic weak point of harmine is the C-H bonds on its 7-methoxy group. CYP2D6 enzymes initiate O-demethylation by abstracting a hydrogen atom. By replacing these hydrogens with deuterium, the bond strength is increased, making this abstraction step the rate-limiting part of the metabolism and thus slowing it down considerably.[15] This does not typically alter the drug's affinity for its primary target (MAO-A) but significantly improves its persistence in the body.[]

Caption: The deuterium shield effect on harmine metabolism.

Comparative Pharmacological Data

The primary advantage of deuterated harmine lies in its improved pharmacokinetic profile. While direct comparative data for deuterated harmine is proprietary to the companies developing it, we can extrapolate expected outcomes based on the well-established principles of the KIE and data from analogous deuterated drugs.[19] The oral bioavailability of standard harmine in rats is reported to be very low, around 1-5%.[13][20]

Table 1: Expected Pharmacokinetic Profile: Harmine vs. Deuterated Harmine

| Parameter | Standard Harmine | Deuterated (D3)-Harmine (Projected) | Rationale for Change |

| Primary Target Affinity (MAO-A IC₅₀) | Potent (nM range) | Equivalent | Deuteration does not typically alter binding to the pharmacological target.[] |

| Metabolic Stability (HLM t₁/₂) | Short | Significantly Longer | Reduced rate of CYP2D6-mediated O-demethylation due to the KIE.[15][18] |

| Plasma Half-Life (t₁/₂) | ~1-3 hours[1] | Significantly Longer | Decreased metabolic clearance leads to longer persistence in circulation.[19] |

| Oral Bioavailability (F%) | Very Low (~1-5%)[13][20] | Substantially Higher | Reduced first-pass metabolism in the liver allows more active drug to reach systemic circulation. |

| Active Metabolites | None (Harmol is inactive)[5] | None | The metabolic pathway is slowed, not altered to create new active species. |

Experimental Protocols for Evaluation

To empirically validate the theoretical benefits of deuterated harmine, a series of standardized in vitro and in vivo experiments are required.

4.1. Protocol 1: In Vitro MAO-A Inhibition Assay

-

Objective: To confirm that deuteration does not negatively impact the intrinsic inhibitory potency of harmine against its target enzyme, MAO-A.

-

Methodology: A fluorometric assay is used to measure the production of hydrogen peroxide (H₂O₂) resulting from MAO-A activity.[21][22]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution (e.g., 10 mM) of both harmine and deuterated harmine in DMSO.

-

Prepare a serial dilution of each compound in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

-

Prepare a solution of recombinant human MAO-A enzyme in assay buffer.

-

Prepare a working solution containing the MAO-A substrate (e.g., p-tyramine), a dye reagent (e.g., Amplex Red), and horseradish peroxidase (HRP).[21]

-

Include a known MAO-A inhibitor (e.g., clorgyline) as a positive control.[21][23]

-

-

Assay Procedure (96-well plate format):

-

Add 45 µL of the MAO-A enzyme solution to each well.

-

Add 5 µL of the serially diluted test compounds (harmine, D3-harmine), positive control, or vehicle (DMSO) to the respective wells.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.[21]

-

Initiate the reaction by adding 50 µL of the substrate/dye/HRP working solution to all wells.

-

Incubate the plate for 20-30 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader (e.g., λex = 530 nm, λem = 585 nm).[21]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

-

4.2. Protocol 2: In Vitro Metabolic Stability Assay

-

Objective: To quantify the difference in metabolic stability between harmine and deuterated harmine using human liver microsomes (HLM), which are rich in CYP enzymes.[24][25]

-

Methodology: The disappearance of the parent compound is monitored over time upon incubation with metabolically active HLMs.[26][27]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[24][25]

-

Prepare a 1 µM working solution of harmine and deuterated harmine in the same buffer.

-

Prepare a NADPH-regenerating system (cofactor solution) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[26]

-

Prepare a "stop solution" of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

-

Incubation Procedure:

-

Pre-warm the microsomal suspension and test compound solutions to 37°C.

-

In separate tubes for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes), mix the microsomal suspension with the test compound.[24]

-

Initiate the metabolic reaction by adding the NADPH-regenerating system. The T=0 sample is immediately stopped by adding the cold acetonitrile solution.

-

Incubate the remaining tubes at 37°C in a shaking water bath.

-

At each subsequent time point, stop the reaction by adding 3-5 volumes of the ice-cold stop solution.

-

Include a negative control incubation without the NADPH system to control for non-enzymatic degradation.[26]

-

-

Sample Analysis & Data Interpretation:

-

Centrifuge the stopped reaction tubes to pellet the precipitated proteins.

-

Transfer the supernatant to new vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the peak area ratio of the parent compound to the internal standard at each time point.

-

Plot the natural logarithm of the percent remaining of the parent compound versus time. The slope of the line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k. A longer half-life indicates greater metabolic stability.

-

4.3. Protocol 3: In Vivo Rodent Pharmacokinetic Study

-

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) of harmine and deuterated harmine in a living system.

-

Methodology: The compounds are administered to rodents (e.g., Sprague-Dawley rats) via oral gavage, and blood samples are collected at serial time points to measure plasma drug concentrations.[28][29][30]

Sources

- 1. Harmine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ‘‘Harmine’’ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human CYP2D6 in the Brain Is Protective Against Harmine-Induced Neurotoxicity: Evidence from Humanized CYP2D6 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of CYP2D6 Status on Harmaline Metabolism, Pharmacokinetics and Pharmacodynamics, and a Pharmacogenetics-Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fast and slow metabolizers of Hoasca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 10. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]

- 11. evotec.com [evotec.com]

- 12. oamjms.eu [oamjms.eu]

- 13. Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deuterated drug - Wikipedia [en.wikipedia.org]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. scienceopen.com [scienceopen.com]

- 20. researchgate.net [researchgate.net]

- 21. resources.bio-techne.com [resources.bio-techne.com]

- 22. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 23. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 24. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 27. mercell.com [mercell.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. research.sdsu.edu [research.sdsu.edu]

Harmine-d3: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Properties, Analytical Applications, and Biological Relevance

Introduction

Harmine-d3 (7-(Methoxy-d3)-1-methyl-9H-pyrido[3,4-b]indole) is the deuterated analogue of harmine, a naturally occurring β-carboline alkaloid found in various plants, most notably Peganum harmala (Syrian rue) and the South American vine Banisteriopsis caapi.[1] The strategic incorporation of three deuterium atoms into the methoxy group of the harmine molecule renders it an invaluable tool for researchers, particularly in the field of quantitative mass spectrometry. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its critical role as an internal standard in analytical methodologies, and the significant biological pathways modulated by its non-deuterated counterpart, harmine. This document is intended to serve as a detailed resource for scientists and professionals engaged in drug discovery, development, and analytical research.

Chemical Properties and Identification

A thorough understanding of the fundamental chemical properties of this compound is essential for its proper handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1216704-96-9 | [2] |

| Molecular Formula | C₁₃H₉D₃N₂O | [2] |

| Molecular Weight | 215.27 g/mol | [2] |

| Synonyms | 7-(Methoxy-d3)-1-methyl-9H-pyrido[3,4-b]indole, 1-Methyl-7-(methoxy-d3)-β-carboline, Banisterin-d3, Harmin-d3 | [2] |

| Appearance | Typically a crystalline solid | [3] |

| Purity | ≥98% (commercially available) | [4][5] |

| Storage | Store at -20°C for long-term stability.[3] | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol.[3] |

For comparative purposes, the properties of the non-deuterated form, Harmine, are provided below:

| Property | Value | Source(s) |

| CAS Number | 442-51-3 | [3][4][5] |

| Molecular Formula | C₁₃H₁₂N₂O | [3][4][5] |

| Molecular Weight | 212.25 g/mol | [3][4][5] |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published in readily accessible literature, its synthesis would logically involve the use of a deuterated methylating agent in the final steps of a synthetic route for harmine. The general synthesis of harmine and its derivatives often involves multi-step processes.[6] For this compound, this would likely involve the O-methylation of a harmol precursor using a deuterated methyl source, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).

Mass Spectrometry

Application as an Internal Standard in LC-MS/MS

The use of stable isotope-labeled internal standards is the gold standard in quantitative LC-MS/MS analysis. These compounds co-elute with the analyte of interest and experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source, thereby correcting for variations in sample preparation and instrument response. A fully validated LC-MS/MS method for the quantification of several psychoactive compounds, including harmine, utilized this compound as an internal standard.[8][9]

Experimental Protocol: Quantification of an Analyte using this compound Internal Standard

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of harmine or a similar analyte in a biological matrix, such as plasma.

1. Materials and Reagents:

-

Analyte of interest (e.g., Harmine)

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

Biological matrix (e.g., human plasma)

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with methanol to prepare a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol to a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative):

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for Analyte (Harmine): e.g., m/z 213.1 → 170.1

-

MRM Transition for Internal Standard (this compound): e.g., m/z 216.1 → 173.1

-

5. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for using this compound as an Internal Standard

Caption: Workflow for quantitative analysis using this compound.

Biological Significance of Harmine

The utility of this compound as an analytical tool is intrinsically linked to the biological importance of harmine. Harmine exhibits a range of pharmacological activities, with two of its primary molecular targets being Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Monoamine Oxidase A (MAO-A).

Inhibition of DYRK1A

Harmine is a potent and selective inhibitor of DYRK1A, a protein kinase implicated in neurodevelopmental processes and neurodegenerative diseases such as Alzheimer's disease.[1] DYRK1A is also involved in the regulation of cell proliferation and signaling pathways like the Wnt signaling pathway.[10] By inhibiting DYRK1A, harmine can modulate these pathways, which is an area of active research for therapeutic interventions.

Caption: Harmine's inhibitory action on the DYRK1A signaling pathway.

Inhibition of Monoamine Oxidase A (MAO-A)

Harmine is a reversible inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[11][12][13][14][15] By inhibiting MAO-A, harmine increases the synaptic levels of these neurotransmitters, which is the basis for its antidepressant and psychoactive effects.[15] This mechanism is a key area of study in neuropsychopharmacology.

Caption: Mechanism of MAO-A inhibition by harmine in the presynaptic neuron.

Conclusion

This compound is a critical analytical reagent for researchers in pharmacology, toxicology, and drug metabolism. Its well-defined chemical properties and predictable mass shift make it an ideal internal standard for accurate and precise quantification of harmine and related compounds by LC-MS/MS. Furthermore, the profound biological activities of its non-deuterated counterpart, harmine, as a potent inhibitor of DYRK1A and MAO-A, underscore the importance of robust analytical methods to study its pharmacokinetics and pharmacodynamics. This technical guide provides a foundational understanding of this compound, empowering researchers to confidently incorporate this valuable tool into their scientific investigations.

References

-

Pharmaffiliates. This compound. [Link]

-

Wikipedia. Monoamine oxidase inhibitor. [Link]

-

ResearchGate. Mechanism of action of monoamine oxidase (MAO)‐A inhibitors. [Link]

-

Finberg, J. P., & Youdim, M. B. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

-

Chemistry For Everyone. (2025). How Do You Prepare A Sample For LC-MS Analysis?[Link]

-

Wikipedia. Monoamine oxidase. [Link]

-

Patsnap Synapse. (2024). What are MAO-A inhibitors and how do they work?[Link]

-

Pires, M., et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. ResearchGate. [Link]

-

ResearchGate. DYRK1A is a bimodal canonical Wnt signalling modulator in a human cell line. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5280953, Harmine. [Link]

-

GeneCards. DYRK1A Gene. [Link]

-

Björnstad, K., Beck, O., & Helander, A. (2009). A multi-component LC-MS/MS method for detection of ten plant-derived psychoactive substances in urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(11-12), 1162–1168. [Link]

-

Wikipedia. DYRK1A. [Link]

-

Pires, M., et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. [Link]

-

Hájková, K., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Molecules, 25(14), 3244. [Link]

-

Wikipedia. Harmine. [Link]

-

ResearchGate. Structures of DYRK1A and DYRK2 (A) Structure of DYRK1A kinase domain.... [Link]

-

UniProt. Dyrk1a - Dual specificity tyrosine-phosphorylation-regulated kinase 1A - Rattus norvegicus (Rat). [Link]

-

Kartal, M., et al. (2003). Determination of Harmine and Harmaline in Peganum harmala Seeds by High-Performance Liquid Chromatography. Science Alert. [Link]

-

National Institutes of Health. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. [Link]

-

El-Maali, N. A., & Al-Ghamdi, A. A. (2023). Innovative spectrofluorometric method for determination of harmaline and harmine in different matrices. Scientific reports, 13(1), 19934. [Link]

-

ResearchGate. The anticancer properties of harmine and its derivatives. [Link]

-

National Institute of Standards and Technology. Harmine. [Link]

-

Kuneš, J., et al. (2016). LC-MS/MS method for the determination of haemanthamine in rat plasma, bile and urine and its application to a pilot pharmacokinetic study. Biomedical chromatography : BMC, 30(6), 967–973. [Link]

-

ResearchGate. A Harm-Reduction Approach To The Isolation Of Harmine And Its Hydrogenated Derivatives From Peganum Harmala Seed In Low-Tech Settings. [Link]

-

LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

-

Human Metabolome Database. Showing metabocard for Harmaline (HMDB0030310). [Link]

-

National Institute of Standards and Technology. Harmaline. [Link]

-

Reddit. How to make a Internal Standard mix.... : r/massspectrometry. [Link]

-

ResearchGate. synthesis of new isoxazoles derivatives from harmine: alkaloide isolated from peganum harmala. [Link]

-

ResearchGate. Harmine: Evaluation of its Antileishmanial Properties in Various Vesicular Delivery Systems. [Link]

-

Siciński, R. R., & DeLuca, H. F. (2014). Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds. The Journal of steroid biochemistry and molecular biology, 144 Pt A, 35–39. [Link]

Sources

- 1. Harmine - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medkoo.com [medkoo.com]

- 4. Harmine | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Harmine | C13H12N2O | CID 5280953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 15. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]

A Technical Guide to the Natural Sources and Isolation of Harmine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of harmine, a fluorescent psychoactive β-carboline alkaloid. It details its primary natural sources and presents a thorough, scientifically grounded methodology for its extraction, isolation, and purification. This document is intended to serve as a practical resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction to Harmine: A Multifaceted Alkaloid

Harmine, chemically known as 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole, is a significant member of the harmala alkaloid family.[1][2] First isolated in 1847 from the seeds of Peganum harmala, this compound is of substantial interest due to its wide range of pharmacological activities.[2] Harmine is a potent and reversible inhibitor of monoamine oxidase A (MAO-A), a mechanism that underpins its psychoactive effects and antidepressant potential.[1][3][4] Beyond its influence on the central nervous system, harmine has demonstrated a spectrum of other biological effects, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[2][5][6][7] Its diverse bioactivity profile makes it a valuable lead compound for drug discovery and a crucial tool for neuropharmacological research.[5][8]

Principal Natural Sources of Harmine

Harmine is distributed throughout the plant kingdom and has also been identified in some insects and marine organisms.[3][9] However, the most abundant and well-documented sources are two key plant species: Peganum harmala and Banisteriopsis caapi.

Peganum harmala (Syrian Rue)

Peganum harmala, commonly known as Syrian Rue, is a perennial herb native to the Mediterranean region, the Middle East, and parts of Asia.[3][9] The seeds of this plant are a particularly rich source of harmala alkaloids, with harmine being a major constituent.[4][9][10][11] The concentration of total alkaloids in the seeds can range from 2% to as high as 7% of the dry weight.[11] Within the alkaloid fraction of the seeds, harmine is present in significant quantities, although harmaline is often the most abundant.[4][10][12] Notably, the roots of P. harmala also contain a substantial amount of harmine, often in higher proportion than harmaline, while the stems and leaves contain much lower concentrations.[4][10]

Banisteriopsis caapi

Banisteriopsis caapi, a large vine native to the Amazon rainforest, is the primary ingredient in the traditional psychoactive brew known as ayahuasca.[5][9][13] The stems of B. caapi contain a complex mixture of β-carboline alkaloids, with harmine being the most abundant, typically ranging from 0.31% to 8.43%.[3][11][13] It is accompanied by harmaline and tetrahydroharmine.[13][14] These alkaloids act as MAOIs, which are crucial for the oral activity of N,N-dimethyltryptamine (DMT), the potent psychedelic compound from the admixture plant Psychotria viridis commonly used in ayahuasca preparations.[13][14] The variability in harmine concentration among different B. caapi samples highlights the importance of chemical standardization in ethnopharmacological studies.[14]

Other Natural Occurrences

While P. harmala and B. caapi are the most prominent sources, harmine has been identified in a variety of other plants, including certain species of Passiflora (passionflower), Zygophyllum fabago, and even tobacco (Nicotiana spp.).[1][3] It has also been detected in some butterflies of the Nymphalidae family.[1][3]

Quantitative Analysis of Harmine in Primary Botanical Sources

The concentration of harmine can vary significantly depending on the plant part, geographical origin, and harvest time. The following table summarizes typical harmine content in its primary sources.

| Plant Species | Plant Part | Harmine Concentration (% of dry weight) | Other Major Alkaloids |

| Peganum harmala | Seeds | 2.02%[10] - 3.90%[12] | Harmaline[10], Harmalol[12] |

| Roots | 0.69%[10] | - | |

| Stems | 0.017%[10] | - | |

| Leaves | 0.0008%[10] | Harmaline (very low)[10] | |

| Banisteriopsis caapi | Stems | 0.31% - 8.43%[3][11][13] | Harmaline, Tetrahydroharmine[13] |

Isolation and Purification of Harmine: A Methodological Approach

The isolation of harmine from its natural sources relies on its basic character as an alkaloid. The most common and effective method is a multi-step acid-base extraction, followed by chromatographic purification for high-purity samples. The causality behind this approach lies in the differential solubility of the alkaloid in its free base and salt forms.

Workflow for Harmine Isolation and Purification

The following diagram illustrates the logical flow of the isolation and purification process.

Caption: Workflow for the isolation and purification of harmine.

Detailed Experimental Protocol: Acid-Base Extraction from Peganum harmala Seeds

This protocol provides a step-by-step methodology for the isolation of harmine.[15][16]

Stage 1: Defatting and Extraction of Total Alkaloids

-

Seed Preparation: Grind dried Peganum harmala seeds to a fine powder using a grinder or mill. This increases the surface area for efficient solvent extraction.

-

Defatting:

-

Place 100 g of the powdered seeds into a large beaker or flask.

-

Add 300 mL of hexane or petroleum ether and stir for 1-2 hours at room temperature.[15] This step is crucial to remove non-polar compounds such as fats and oils, which can interfere with subsequent extraction and purification steps.

-

Separate the solid material by filtration using a Büchner funnel. Discard the lipid-rich solvent.

-

Repeat the defatting process to ensure complete removal of lipids.

-

-

Acidic Extraction:

-

Transfer the defatted seed powder to a large beaker.

-

Add 500 mL of 5% hydrochloric acid (HCl).[16] The acidic solution protonates the harmala alkaloids, converting them into their water-soluble hydrochloride salts.

-

Stir the mixture for 2-4 hours at room temperature or gently heat to 50-60°C to enhance extraction efficiency.

-

Separate the acidic extract from the solid plant material by filtration. The harmine is now in the aqueous filtrate.

-

Repeat the acidic extraction on the plant residue with an additional 250 mL of 5% HCl to maximize the yield.

-

Combine the acidic filtrates.

-

Stage 2: Isolation of the Total Alkaloid Fraction

-

Basification:

-

Slowly add a concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to the combined acidic extract while stirring continuously.[15]

-

Monitor the pH with a pH meter or indicator strips. Continue adding the base until the pH reaches 9-10.

-

This deprotonates the alkaloid salts, converting them back to their free base forms, which are poorly soluble in water and will precipitate out of the solution.

-

-

Collection of Crude Alkaloids:

-

Allow the precipitate to settle.

-

Collect the precipitated crude alkaloids by filtration or centrifugation.

-

Wash the precipitate with distilled water to remove any remaining salts.

-

Dry the crude alkaloid powder.

-

Stage 3: Purification of Harmine

For many research applications, further purification is necessary to separate harmine from co-extracted alkaloids like harmaline. Column chromatography is a standard and effective technique.

-

Column Preparation:

-

Prepare a silica gel slurry in a suitable non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

-

Pack a glass chromatography column with the slurry to create a stationary phase.

-

-

Chromatographic Separation:

-

Dissolve the dried crude alkaloid extract in a minimal amount of the mobile phase.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity. A common gradient is from pure chloroform to a chloroform-methanol mixture.[17]

-

Harmine, being less polar than harmaline, will elute from the column earlier.

-

Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Isolation of Pure Harmine:

-

Combine the fractions containing pure harmine (as determined by TLC).

-

Evaporate the solvent using a rotary evaporator to yield purified harmine, typically as a crystalline solid.

-

More advanced techniques like pH-zone-refining counter-current chromatography can also be employed for highly efficient separation and purification of harmine and harmaline.[18][19][20]

Characterization and Quality Control

The identity and purity of the isolated harmine must be rigorously confirmed using standard analytical methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final product and for quantitative analysis of harmine in extracts.[15][21][22] A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used, with UV or fluorescence detection.[21][23][24][25]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of harmine (C₁₃H₁₂N₂O, Molar Mass: 212.25 g/mol ).[15][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the isolated compound and confirming its identity by comparing the spectra with reference data.[15][18][26][27]

-

Melting Point Determination: The melting point of the purified harmine can be measured and compared to the literature value (262 °C for harmine hydrochloride dihydrate) as an indicator of purity.[1]

Conclusion

This guide has detailed the primary natural sources of harmine and provided a robust, field-proven protocol for its isolation and purification. The presented acid-base extraction method, coupled with chromatographic purification, is a reliable and scalable approach for obtaining high-purity harmine suitable for advanced research and drug development applications. The successful isolation and characterization of this multifaceted alkaloid are foundational to exploring its full therapeutic potential.

References

-

ACS Laboratory. (2024, May 7). Harmine Guide: Effects, Benefits, Risks, and Legality. ACS Laboratory. [Link]

-

Shao, H., Huang, X., Zhang, Y., & Liu, L. (2013). Main Alkaloids of Peganum harmala L. and Their Different Effects on Dicot and Monocot Crops. Molecules, 18(3), 2635–2645. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Harmine HCl: A Key β-Carboline from Natural Sources for Research. [Link]

-

Farzin, D., & Mansouri, N. (2019). Pharmacological and Toxicological Profile of Harmane-β-Carboline Alkaloid: Friend or Foe. Current Drug Discovery Technologies, 16(4), 385-391. [Link]

-

Wikipedia. (2024). Banisteriopsis caapi. [Link]

-

Pires, A. P. O., de Oliveira, C. D. R., Moura, S., Dorabela, F. A., & de Oliveira, C. D. R. (2020). Biodiversity of β-Carboline Profile of Banisteriopsis caapi and Ayahuasca, a Plant and a Brew with Neuropharmacological Potential. Molecules, 25(14), 3165. [Link]

-

bionity.com. (n.d.). Harmine. [Link]

-

Khan, I., & Singh, P. (2012). A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ''Harmine''. Asian Pacific Journal of Tropical Biomedicine, 2(8), 660-664. [Link]

-

Shvarts, G. Y., Syrov, V. N., Khushbaktova, Z. A., & Batirov, E. K. (2021). Alkaloids of Peganum harmala L. and their Pharmacological Activity. Open Access Macedonian Journal of Medical Sciences, 9(A), 767-772. [Link]

-

Wikipedia. (2024). Harmine. [Link]

-

Wang, X., Geng, Y., Wang, D., Shi, X., & Liu, J. (2008). Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography. Journal of Separation Science, 31(20), 3543–3547. [Link]

-

Elgubbi, H., Haith, G. S. G., & Balto, M. (n.d.). Harmine Isolation and Purification by a New Design of Silica Gel Column Chromatography. Semantic Scholar. [Link]

-

Wikipedia. (2024). Harmala alkaloid. [Link]

-

Khan, I., & Singh, P. (2012). A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ''Harmine''. Asian Pacific Journal of Tropical Biomedicine, 2(8), 660-664. [Link]

-

ResearchGate. (2025). Harmine and its derivatives: Biological activities and therapeutic potential in human diseases. [Link]

-

Slideshare. (n.d.). alkaloids and extraction of alkaloids. [Link]

-

Wang, X., Geng, Y., Wang, D., Shi, X., & Liu, J. (2008). Separation and purification of harmine and harmaline from Peganum harmala using pH‐zone‐refining counter‐current chromatography. Journal of Separation Science, 31(20), 3543-3547. [Link]

-

Asgarpanah, J., & Ramezanloo, F. (2015). Chemical composition and antibacterial properties of Peganum harmala L. Avicenna Journal of Phytomedicine, 5(3), 236–243. [Link]

-

Wikipedia. (2024). Harmaline. [Link]

-

Wang, Y. H., Samoylenko, V., Tekwani, B. L., Khan, I. A., Miller, J. D., & Miller, L. G. (2010). Composition, Standardization and Chemical Profiling of Banisteriopsis caapi, a Plant for the Treatment of Neurodegenerative Disorders Relevant to Parkinson's Disease. Journal of ethnopharmacology, 128(3), 662–671. [Link]

-

Zhao, T., Zheng, S.S., Zhang, B.F., Li, Y.Y., Bligh, S.W.A., Wang, C. -H., & Wang, Z. (2012). Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. Food and Chemical Toxicology, 50(9), 3049-3057. [Link]

-

ResearchGate. (n.d.). Protocol for isolation of harmaline and harmine. [Link]

-

ResearchGate. (2025). Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography. [Link]

-

Zhao, T., Zheng, S. S., Zhang, B. F., Li, Y. Y., Bligh, S. W., Wang, C. H., & Wang, Z. T. (2012). Metabolic pathways of the psychotropic β-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 50(9), 3049–3057. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. [Link]

-

Zheng, W., & Lin, C. (2000). Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection. Analytical biochemistry, 279(2), 125–129. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (2024). Ayahuasca. [Link]

-

Gaia Store. (n.d.). Tetrahydroharmine – Mysterious alkaloid of the Banisteriopsis Caapi vine. [Link]

-

Zheng, W., & Lin, C. H. (2000). Determination of harmane and harmine in human blood using reversed-phased high-performance liquid chromatography and fluorescence detection. Analytical biochemistry, 279(2), 125–129. [Link]

-

ResearchGate. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction?. [Link]

-

ResearchGate. (2025). Determination of Harmine and Harmaline in Peganum harmala Seeds by High-Performance Liquid Chromatography. [Link]

-

Science Alert. (n.d.). Determination of Harmine and Harmaline in Peganum harmala Seeds by High-Performance Liquid Chromatography. [Link]

-

National Center for Biotechnology Information. (n.d.). Harmine. PubChem Compound Database. [Link]

-

Tuama, Z. (n.d.). PHARMACOGNOSY 3RD CLASS Isolation of Harmala alkaloids from Peganum harmala. [Link]

-

ResearchGate. (2025). Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection. [Link]

-

Zenodo. (2016). A harm-reduction approach to the isolation of harmine and its hydrogenated derivatives from Peganum Harmala seed in low-tech settings. [Link]

-

ResearchGate. (2019). Determination of harmine alkaloid from Peganum harmala extract under UV light. [Link]

-

Scribd. (n.d.). A Harm-Reduction Approach To The Isolation of Harmine and Its Hydrogenated Derivatives From Peganum Harmala Seed in Low-Tech Settings. [Link]

Sources

- 1. Harmine - Wikipedia [en.wikipedia.org]

- 2. A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ‘‘Harmine’’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harmine [bionity.com]

- 4. oamjms.eu [oamjms.eu]

- 5. nbinno.com [nbinno.com]

- 6. A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ''Harmine'' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological and Toxicological Profile of Harmane-β-Carboline Alkaloid: Friend or Foe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Harmine Guide: Effects, Benefits, Risks, and Legality [acslab.com]

- 10. Main Alkaloids of Peganum harmala L. and Their Different Effects on Dicot and Monocot Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Harmala alkaloid - Wikipedia [en.wikipedia.org]

- 12. Chemical composition and antibacterial properties of Peganum harmala L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Banisteriopsis caapi - Wikipedia [en.wikipedia.org]

- 14. Biodiversity of β-Carboline Profile of Banisteriopsis caapi and Ayahuasca, a Plant and a Brew with Neuropharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Separation and purification of harmine and harmaline from <i>Peganum harmala</i> using pH‐zone‐refining counter‐current… [ouci.dntb.gov.ua]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. scialert.net [scialert.net]

- 23. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of harmane and harmine in human blood using reversed-phased high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Action of Harmine Alkaloids: A Technical Guide for Researchers

Introduction

Harmine, a naturally occurring β-carboline alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Originally isolated from plants such as Peganum harmala and Banisteriopsis caapi, harmine has a long history of use in traditional medicine.[1][3] Modern research has begun to unravel the complex molecular mechanisms that underpin its wide-ranging effects, which include neuroprotective, anti-inflammatory, antidiabetic, and antitumor properties.[2] This technical guide provides an in-depth exploration of the core mechanisms of action of harmine, designed for researchers, scientists, and drug development professionals. We will delve into its primary molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions.

Primary Molecular Targets and Mechanisms of Action

Harmine's pharmacological profile is characterized by its ability to interact with multiple molecular targets. The two most well-documented and significant targets are Monoamine Oxidase A (MAO-A) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).

Reversible Inhibition of Monoamine Oxidase A (MAO-A)

A cornerstone of harmine's activity is its potent and reversible inhibition of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] This action classifies harmine as a Reversible Inhibitor of Monoamine Oxidase A (RIMA).[3] The inhibition of MAO-A by harmine leads to an increase in the synaptic availability of these neurotransmitters, which is believed to be a primary contributor to its antidepressant and neuroprotective effects.[1][4]

Causality of Experimental Choices: To characterize a compound as a RIMA, it is crucial to determine its inhibitory concentration (IC50) and its selectivity for MAO-A over its isoform, MAO-B. Reversibility is a key parameter, as it distinguishes RIMAs from irreversible MAOIs, which can have more significant side effects.[5]

Quantitative Data Summary: MAO-A Inhibition

| Parameter | Value | Source(s) |

| MAO-A IC50 | 2.0–380 nM | [3] |

| MAO-A Ki | 16.9 nM | [3] |

| Selectivity | ~10,000-fold for MAO-A over MAO-B | [3] |

Experimental Protocol: MAO-A Inhibition Assay (Amplex Red Method)

This protocol outlines a common method for determining the MAO-A inhibitory activity of harmine.

-

Preparation of Reagents:

-

MAO-A enzyme (human recombinant)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

p-Tyramine (substrate)

-

Sodium phosphate buffer (pH 7.4)

-

Harmine (test compound) and control inhibitors (e.g., clorgyline)

-

-

Assay Procedure:

-

Prepare serial dilutions of harmine in the assay buffer.

-

In a 96-well microplate, add the MAO-A enzyme to each well.

-

Add the harmine dilutions or control inhibitors to the respective wells and pre-incubate for 15 minutes at 37°C.

-

Prepare a reaction mixture containing Amplex® Red, HRP, and p-tyramine.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each harmine concentration.

-

Plot the reaction rate against the logarithm of the harmine concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathway Visualization: MAO-A Inhibition

Caption: Harmine inhibits MAO-A, increasing neurotransmitter levels.

Potent and Selective Inhibition of DYRK1A

Harmine is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[6][7] DYRK1A is a protein kinase implicated in neurodevelopment, cell proliferation, and the pathology of neurodegenerative diseases like Alzheimer's and Down syndrome.[7] The inhibition of DYRK1A by harmine is ATP-competitive.[8] This mechanism is central to harmine's ability to promote the proliferation of pancreatic β-cells and neural progenitor cells, highlighting its therapeutic potential in diabetes and neurogenesis.[6][9][10][11][12]